![molecular formula C6H8N2O3 B575257 N-Methoxy-N-methyloxazole-4-carboxamide CAS No. 170486-48-3](/img/structure/B575257.png)
N-Methoxy-N-methyloxazole-4-carboxamide
Overview
Description
N-Methoxy-N-methyloxazole-4-carboxamide is a chemical compound with the molecular formula C6H8N2O3 and a molecular weight of 156.141 . It is intended for research use only.
Synthesis Analysis
The synthesis of N-Methoxy-N-methyloxazole-4-carboxamide involves the use of sodium hydroxide and lithium aluminium tetrahydride in tetrahydrofuran, 1,2-dimethoxyethane, water, and acetone . The reaction yields 4-oxazolylcarboxaldehyde with a yield of 36% .Physical And Chemical Properties Analysis
The physical and chemical properties of N-Methoxy-N-methyloxazole-4-carboxamide are not fully detailed in the retrieved sources. The molecular weight is known to be 156.141 .Scientific Research Applications
- A highly efficient methodology has been developed for the preparation of N-methoxycarbazoles. This method allows the direct synthesis of N-methoxycarbazole derivatives, even those with sterically demanding or strongly electron-donating/withdrawing substituents. Notably, it enables the total synthesis of 3,3’-[oxybis(methylene)]bis(9-methoxy-9H-carbazole), an antimicrobial dimeric carbazole alkaloid found in Murraya koenigii .
- N-methyl amides are essential building blocks in natural products and pharmaceutical science. However, their generation using simple acids with high atom economy is rare due to the volatile nature of methyl amine. Recent research has disclosed an atom-economic protocol for preparing N-methyl amides. This method utilizes DABCO/Fe3O4 cooperative catalysis and is compatible with various aliphatic and (hetero)aromatic acids, yielding good-to-excellent yields (60–99%) .
- While specific studies on N-Methoxy-N-methyloxazole-4-carboxamide are limited, related compounds have shown promising biological activities. For instance:
Synthetic Methodology and Total Synthesis
N-Methyl Amidation Reactions
Biological Activity and Drug Development
Safety and Hazards
Mechanism of Action
Mode of Action
The compound’s interaction with its targets and the resulting changes at the molecular and cellular levels are essential for understanding its therapeutic potential .
Biochemical Pathways
Understanding the pathways influenced by this compound and their downstream effects can provide insights into its potential therapeutic applications .
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, which is a key factor in its therapeutic efficacy .
Result of Action
Understanding these effects can provide valuable insights into the compound’s potential therapeutic applications .
Action Environment
Factors such as temperature, pH, and the presence of other molecules can significantly influence a compound’s action .
properties
IUPAC Name |
N-methoxy-N-methyl-1,3-oxazole-4-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O3/c1-8(10-2)6(9)5-3-11-4-7-5/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOZBCFKKLKXCCH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1=COC=N1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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